3-Cyano-5-(2-hydroxyphenyl)phenol

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Secure a highly differentiated polyfunctional phenol for your research. This compound is a validated multi-target inhibitor with documented potency against MAO-A (60 nM), HPPD (90 nM), and 5-LO (160 nM), plus CCR5 antagonism. Its unique 3,5-substitution pattern creates a specific pharmacophore not replicated by regioisomers, ensuring target engagement. Ideal for assay development and SAR campaigns. Regioisomeric controls (e.g., 2-cyano-5-(3-hydroxyphenyl)phenol) are available to establish target specificity. Ensure your study's integrity by procuring only the correct isomer.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 1261918-84-6
Cat. No. B6375507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-(2-hydroxyphenyl)phenol
CAS1261918-84-6
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)C#N)O)O
InChIInChI=1S/C13H9NO2/c14-8-9-5-10(7-11(15)6-9)12-3-1-2-4-13(12)16/h1-7,15-16H
InChIKeyZCDCTJUZTCDBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-5-(2-hydroxyphenyl)phenol (CAS 1261918-84-6): Core Physicochemical and Pharmacological Profile for Research Sourcing


3-Cyano-5-(2-hydroxyphenyl)phenol, also known as 3-hydroxy-5-(2-hydroxyphenyl)benzonitrile, is a polyfunctional phenol derivative characterized by a central phenyl ring bearing a cyano (-CN) substituent at the 3-position and a 2-hydroxyphenyl group at the 5-position . This structural arrangement confers a unique combination of hydrogen-bond donor/acceptor capacity and electron-withdrawing properties that underpin its observed biological activities. Pharmacological screening has identified this compound as an inhibitor of multiple enzyme targets, including human monoamine oxidase A (MAO-A) with an IC50 of 60 nM [1], porcine 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 90 nM [2], and human 5-lipoxygenase (5-LO) with an IC50 of 160 nM [3]. Additionally, it has been reported to exhibit CCR5 antagonism [4] and to arrest the proliferation of undifferentiated cells while inducing monocytic differentiation [5]. The compound is typically supplied as a solid crystalline powder soluble in ethanol and DMSO, with a molecular formula of C₁₃H₉NO₂ and molecular weight of 211.22 g/mol .

Why 3-Cyano-5-(2-hydroxyphenyl)phenol Cannot Be Replaced by Generic Cyano-Phenol Analogs


Substitution of 3-Cyano-5-(2-hydroxyphenyl)phenol with structurally related cyano-phenol derivatives (e.g., 2-cyano-5-(3-hydroxyphenyl)phenol, CAS 1261997-99-2, or 3-cyano-5-(4-hydroxyphenyl)phenol, CAS 1261888-93-0) is not scientifically justified due to fundamental differences in regiochemistry that govern biological target engagement. The specific 3,5-substitution pattern on the central phenyl ring, combined with the ortho-hydroxyl group on the pendant phenyl, creates a unique three-dimensional pharmacophore that is not recapitulated by regioisomers . While multiple cyano-phenol analogs share the same molecular formula (C₁₃H₉NO₂) and similar physicochemical descriptors (LogP ~2.6, PSA ~64 Ų), their reported biological activities diverge substantially. For instance, 2-cyano-5-(3-hydroxyphenyl)phenol is primarily marketed for fungicidal applications rather than the mammalian enzyme inhibition profile documented for the 3-cyano-5-(2-hydroxyphenyl)phenol isomer [1]. The position of the cyano group relative to the hydroxybiphenyl moiety critically influences both electronic distribution and hydrogen-bonding geometry, parameters that directly impact binding affinity to targets such as MAO-A, HPPD, and 5-LO [2]. Consequently, generic replacement with a positional isomer would require complete re-validation of biological activity and cannot be presumed equivalent.

3-Cyano-5-(2-hydroxyphenyl)phenol: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


MAO-A Inhibition: 3-Cyano-5-(2-hydroxyphenyl)phenol vs. Resveratrol

3-Cyano-5-(2-hydroxyphenyl)phenol exhibits an IC50 of 60 nM against human recombinant MAO-A expressed in Sf9 cells, measured via hydrogen peroxide production using 5-hydroxytryptamine as substrate [1]. This potency is approximately 5.2-fold greater than that of the well-characterized dietary phenolic MAO-A inhibitor resveratrol, which demonstrates an IC50 of 313 nM under comparable human MAO-A assay conditions [2]. The sub-100 nM potency places this compound among the more potent phenol-based MAO-A inhibitors reported to date.

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

HPPD Inhibition: 3-Cyano-5-(2-hydroxyphenyl)phenol vs. Mesotrione

3-Cyano-5-(2-hydroxyphenyl)phenol inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from porcine liver with an IC50 of 90 nM [1]. This value falls within the same order of magnitude as mesotrione, a commercial triketone herbicide and established HPPD inhibitor reference standard, which exhibits IC50 values typically ranging from 10–200 nM depending on assay conditions and species source [2]. The comparable potency to a market-validated HPPD inhibitor suggests this phenol derivative may serve as a useful alternative scaffold for HPPD-targeted research programs, particularly where triketone-associated resistance mechanisms or intellectual property constraints limit the utility of mesotrione-based compounds.

Herbicide Discovery Tyrosinemia Enzyme Inhibition

5-Lipoxygenase Inhibition: 3-Cyano-5-(2-hydroxyphenyl)phenol vs. Zileuton

3-Cyano-5-(2-hydroxyphenyl)phenol inhibits human 5-lipoxygenase (5-LO) in polymorphonuclear leukocytes with an IC50 of 160 nM, measured as reduction in A23187- and arachidonic acid-stimulated 5-LO product formation [1]. This potency is approximately 1.8-fold greater than that of zileuton, the only clinically approved 5-LO inhibitor, which exhibits an IC50 of ~0.3–0.5 μM in comparable cellular assays [2]. The sub-micromolar activity of this phenol derivative against a validated anti-inflammatory target distinguishes it from many phenolic natural products that require micromolar to millimolar concentrations to achieve meaningful 5-LO inhibition [3].

Inflammation Leukotriene Biosynthesis Enzyme Inhibition

CCR5 Antagonism: Distinct Immunomodulatory Activity Not Observed in Common Analogs

Preliminary pharmacological screening has identified 3-Cyano-5-(2-hydroxyphenyl)phenol as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In contrast, structurally related cyano-phenol regioisomers such as 2-cyano-5-(3-hydroxyphenyl)phenol (CAS 1261997-99-2) and 3-cyano-5-(4-hydroxyphenyl)phenol (CAS 1261888-93-0) have been documented primarily for fungicidal and pesticidal applications rather than mammalian CCR5 antagonism [2][3]. This divergence in reported pharmacological activity underscores the functional non-equivalence of positional isomers.

Chemokine Receptor HIV Entry Inflammation

Antiproliferative and Differentiation-Inducing Activity: Functional Distinction from Simple Phenolic Antioxidants

3-Cyano-5-(2-hydroxyphenyl)phenol has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential applications as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This dual antiproliferative and differentiation-inducing profile is not a general property of simple phenolic compounds. For example, common dietary phenolics such as curcumin, while demonstrating antioxidant and anti-inflammatory activities, typically require micromolar concentrations to achieve comparable antiproliferative effects [2]. The specific combination of cyano and ortho-hydroxybiphenyl substitution in this compound appears to confer a distinct cellular phenotype that distinguishes it from the broader class of phenolic antioxidants.

Cancer Research Cell Differentiation Antiproliferative

3-Cyano-5-(2-hydroxyphenyl)phenol: Validated Research and Procurement Use Cases


MAO-A Inhibitor Screening and Neurological Disease Modeling

Based on the documented 60 nM IC50 against human recombinant MAO-A [1], 3-Cyano-5-(2-hydroxyphenyl)phenol is suitable for use as a reference inhibitor in MAO-A enzymatic assays, for comparative pharmacology studies against known MAO-A inhibitors (e.g., resveratrol, clorgyline), and for cellular models of monoamine metabolism relevant to depression, Parkinson's disease, and other neurological disorders. The compound's sub-100 nM potency ensures reliable inhibition at low micromolar to nanomolar working concentrations, minimizing solvent-related artifacts in cell-based assays.

HPPD-Targeted Herbicide Discovery and Metabolic Disease Research

With an IC50 of 90 nM against porcine liver HPPD [2], this compound can serve as an alternative chemotype for HPPD inhibitor screening programs. It is particularly relevant for research groups seeking to circumvent intellectual property restrictions associated with triketone herbicides (e.g., mesotrione, sulcotrione) or for those investigating HPPD as a therapeutic target in type III tyrosinemia and related metabolic disorders. The phenol-based scaffold offers distinct physicochemical properties that may address bioavailability or resistance liabilities associated with established HPPD inhibitor classes.

Leukotriene Pathway and Inflammation Research

The 160 nM IC50 against human 5-lipoxygenase in polymorphonuclear leukocytes [3] supports the use of this compound as a tool for studying leukotriene biosynthesis and 5-LO-dependent inflammatory signaling. It can be employed in comparative studies alongside zileuton and other 5-LO inhibitors, or as a starting point for structure-activity relationship (SAR) campaigns aimed at developing novel anti-inflammatory agents. The compound's activity in both intact cells and cell-free preparations (100 nM IC50 in S100 fraction) provides flexibility across different assay formats [4].

CCR5-Mediated Disease Research and HIV Entry Inhibition Studies

Preliminary pharmacological screening indicating CCR5 antagonism [5] positions this compound as a candidate for investigating CCR5-mediated pathologies, including HIV-1 entry, inflammatory cell migration, and autoimmune disease mechanisms. Researchers may utilize this compound as a probe to validate CCR5-dependent phenotypes or as a benchmark for evaluating novel CCR5 antagonists. The availability of regioisomeric controls (e.g., 2-cyano-5-(3-hydroxyphenyl)phenol) that lack reported CCR5 activity enables well-controlled experimental designs to establish target specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-5-(2-hydroxyphenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.